molecular formula C11H20O2 B13290723 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde

1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13290723
M. Wt: 184.27 g/mol
InChI Key: IRBPVPKHMKKGHQ-UHFFFAOYSA-N
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Description

1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a carbaldehyde group at position 1, ethoxy and methyl substituents at positions 1, 3, and 3. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol. The methyl groups contribute to steric hindrance, influencing reactivity and stability .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-4-13-11(8-12)6-9(2)5-10(3)7-11/h8-10H,4-7H2,1-3H3

InChI Key

IRBPVPKHMKKGHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC(CC(C1)C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions, where the cyclohexane ring is treated with methylating agents such as methyl iodide.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions, where a primary alcohol is oxidized to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, nucleophiles

Major Products:

    Oxidation: 1-Ethoxy-3,5-dimethylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethoxy-3,5-dimethylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various compounds. Additionally, the ethoxy and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogous carbaldehydes (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde C₁₁H₂₀O₂ 184.28 Not Available 1-Ethoxy, 3,5-dimethyl, 1-carbaldehyde
3,5-Dimethylcyclohexane-1-carbaldehyde C₉H₁₄O 140.23 855427-94-0 3,5-dimethyl, 1-carbaldehyde
5-Formyl-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate C₁₃H₁₉NO₅ 269.30 EN300-138702 Pyridine ring, formyl, carboxylate
Cyclohexanecarbaldehyde C₇H₁₀O 110.16 2043-61-0 Unsubstituted carbaldehyde

Substituent Effects on Reactivity and Stability

  • Ethoxy vs. Methyl Groups : The ethoxy group in 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde increases electron density at the carbaldehyde via oxygen’s lone pairs, reducing electrophilicity compared to 3,5-Dimethylcyclohexane-1-carbaldehyde. This makes nucleophilic additions (e.g., Grignard reactions) slower but improves oxidative stability .
  • Steric Hindrance : The 3,5-dimethyl groups shield the carbaldehyde, reducing susceptibility to nucleophilic attack. In contrast, unsubstituted cyclohexanecarbaldehyde (CAS 2043-61-0) is more reactive but prone to side reactions like aldol condensation .

Physicochemical Properties

  • Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMAc, used in for analogous syntheses) compared to 3,5-Dimethylcyclohexane-1-carbaldehyde, which is less polar .
  • Boiling/Melting Points : Ethoxy’s bulkiness lowers melting points relative to smaller substituents. For instance, 3,5-Dimethylcyclohexane-1-carbaldehyde (MW 140.23) has a higher melting point due to tighter packing .

Stability Under Reaction Conditions

  • Acidic/Basic Conditions : The ethoxy group is stable in basic media but hydrolyzes under strong acidic conditions, unlike methyl groups. This contrasts with 3,5-Dimethylcyclohexane-1-carbaldehyde, which resists hydrolysis but oxidizes faster .
  • Thermal Stability : Enhanced steric protection from 3,5-dimethyl groups reduces thermal decomposition rates compared to unsubstituted cyclohexanecarbaldehyde .

Biological Activity

1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol
  • IUPAC Name : 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde

The biological activity of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde is primarily attributed to its structural features that allow it to interact with various biological targets. The aldehyde group may facilitate interactions with nucleophilic sites in proteins and enzymes, potentially leading to modulation of their activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways.

Anti-inflammatory Properties

Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Antioxidant Activity

The antioxidant potential of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde has been investigated due to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of cyclohexane derivatives, including 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating a moderate level of potency.

CompoundMIC (µg/mL)Bacterial Strain
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde100Staphylococcus aureus
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde150Escherichia coli

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that treatment with these derivatives significantly decreased the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

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